(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid
Overview
Description
This would involve identifying the compound’s chemical structure, including its functional groups and stereochemistry. The compound’s IUPAC name can also provide information about its structure.
Synthesis Analysis
This would involve reviewing scientific literature to understand how this compound can be synthesized. The synthesis process can vary greatly depending on the complexity of the molecule.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This can provide information about its reactivity and stability.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Synthesis and Derivatives
- Diastereoselective Synthesis: Jain (2019) reports a method for synthesizing compounds like bestatin and (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, using a proline-catalyzed α-hydroxylation derived from d-phenylalanine. This method is notable for its high yield and diastereoselectivity, offering a pathway for synthesizing similar compounds and their analogues (Jain, 2019).
- Derivative Applications: The compound's derivatives have been explored in various contexts. For example, (3S,4R)-4-amino-3-hydroxy-5-phenylpentanoic acid, a closely related derivative, was synthesized and used in the production of peptides like thalassospiramide G, which shows potential for inhibiting nitric oxide production (Um et al., 2013).
Pharmaceutical Research
- HIV-Protease Assay: A derivative, (2S,3S)-2-amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, has been used in the synthesis of oligopeptides to create HIV-protease substrates, demonstrating the potential of similar compounds in medical research (Badalassi et al., 2002).
- Renin Inhibitors: (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid derivatives have been investigated as potential renin inhibitors. These studies highlight the molecule's relevance in designing non-peptidic inhibitors for therapeutic applications (Winiecka et al., 2010).
Enzyme Inhibition
- MMP12 Inhibition: Stictamides A-C, containing the 4-amino-3-hydroxy-5-phenylpentanoic acid residue, have been isolated and shown to inhibit MMP12, a matrix metalloproteinase, suggesting potential applications in cancer treatment and other diseases involving proteases (Liang et al., 2011).
Natural Product Synthesis
- Marine Bacteria Derivatives: Actinoramides A-C, derived from marine bacteria, include the 4-amino-3-hydroxy-5-phenylpentanoic acid unit. These compounds demonstrate the role of such amino acid derivatives in natural product chemistry (Nam et al., 2011).
Safety And Hazards
Material safety data sheets (MSDS) provide information on the potential hazards of a compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a review of the current state of research on the compound and identifying areas that require further investigation.
properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJQQUQHMLWDFB-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472170 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid | |
CAS RN |
72155-50-1 | |
Record name | (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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